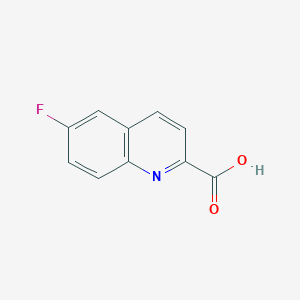

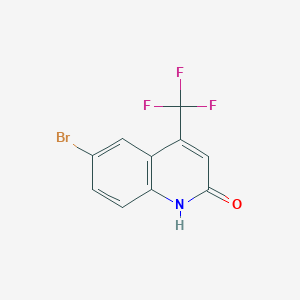

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

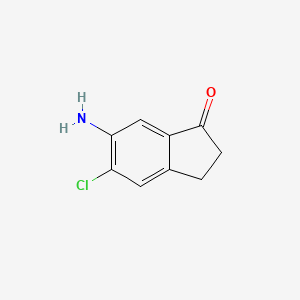

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been explored for their potential applications in different fields, including liquid crystal technology and pharmaceuticals. The presence of the bromo and trifluoromethyl groups on the quinoline core structure allows for further functionalization through various chemical reactions, making it a versatile building block for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives has been achieved through different synthetic routes. One approach involves the Sonogashira coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with moderate to good yields. This method utilizes 6-bromoquinolines and phenylacetylene as precursors in the presence of a palladium catalyst system . Another synthetic route described involves a photoinduced radical [2+2+1] carbocyclization reaction of 1,7-enynes with bromofluoroacetate to form fused monofluorinated cyclopenta[c]quinolin-4-one derivatives .

Molecular Structure Analysis

The molecular structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry. Density functional theory (DFT) calculations and X-ray diffraction have also been employed to elucidate the molecular structure and conformation of these compounds .

Chemical Reactions Analysis

The bromo and trifluoromethyl groups on the quinoline nucleus make it amenable to further chemical transformations. For instance, Negishi-type coupling reactions have been used to introduce various substituents at the 6-position of the quinoline ring, leading to the formation of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones. These derivatives have shown inhibitory activity against steroid 5alpha reductases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives have been investigated using computational tools and in vitro assays. The liquid crystal properties of these compounds were evaluated using thermal data and mesophase texture, with some compounds displaying nematic mesophase behavior. The bioactivities of the synthesized compounds, including their anthelmintic and antibacterial properties, were assessed through in vitro assays against earthworms and bacterial strains . Additionally, the vibrational properties of these compounds have been studied through DFT calculations, providing insights into their physicochemical characteristics .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one serves as a versatile starting material for the synthesis and functionalization of quinolin-4(1H)-ones. Techniques like sequential palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, and aminocarbonylation) under microwave irradiation have been utilized for the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones, indicating its importance in creating chemically diverse 4-quinolones (Mugnaini et al., 2011).

Catalysis

Cobalt(ii)-catalyzed carbocyclization reactions of α-bromo-N-phenylacetamide derivatives in the presence of TBHP produce 4-substituted quinolin-2-(1H)-ones. This method showcases the compound's role in facilitating efficient syntheses with a variety of functional groups, further emphasizing its utility in organic synthesis (Cheng, Chen, & Chuang, 2017).

Chemical Transformation and Reactivity

Studies demonstrate the transformation of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one into various structurally elaborated quinolines. This involves processes like halogen/metal exchange and hydrogen/metal exchange, revealing intriguing reactivity patterns and unexpected findings, such as a unique buttressing effect and a counterintuitive halogen reactivity (Marull & Schlosser, 2003).

Medicinal Chemistry

The compound has been used in the design and synthesis of quinoline-based 1,2,3-triazoles with potential antimicrobial and antimalarial properties. This underlines its role in the development of new therapeutic agents, demonstrating its significance in medicinal chemistry applications (Parthasaradhi et al., 2015).

Eigenschaften

IUPAC Name |

6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHTUPXAZQRIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624250 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

CAS RN |

328955-61-9 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

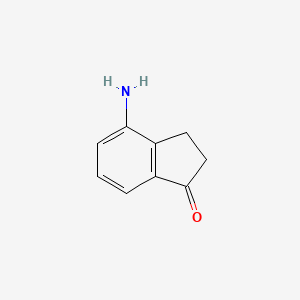

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

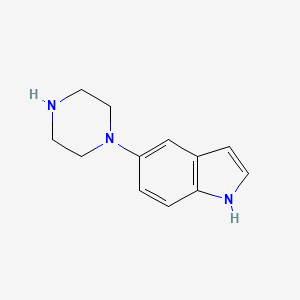

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)